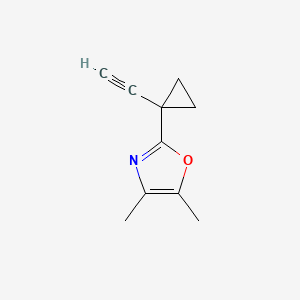![molecular formula C21H16ClN3 B13578037 N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the quinazoline core. Quinazoline derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzophenone and 2-chlorobenzyl chloride.
Formation of Quinazoline Core: The 2-aminobenzophenone undergoes cyclization with formamide to form the quinazoline core.
Substitution Reaction: The quinazoline core is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorophenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives, including this compound, are explored for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to these targets, disrupting their normal function and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another quinazoline-based drug used to treat non-small cell lung cancer by inhibiting EGFR.
Prazosin: A quinazoline compound used to treat hypertension and benign prostatic hyperplasia by blocking alpha-1 adrenergic receptors.
Uniqueness
N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives. Its chlorophenylmethyl group and phenyl group contribute to its unique chemical properties and interactions with molecular targets.
Eigenschaften
Molekularformel |
C21H16ClN3 |
|---|---|
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3/c22-18-12-6-4-10-16(18)14-23-21-17-11-5-7-13-19(17)24-20(25-21)15-8-2-1-3-9-15/h1-13H,14H2,(H,23,24,25) |
InChI-Schlüssel |
MZWYRWGJPAKMJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


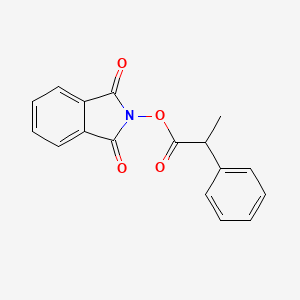
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13577967.png)
![2-cyano-N-(2-methylphenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B13577972.png)
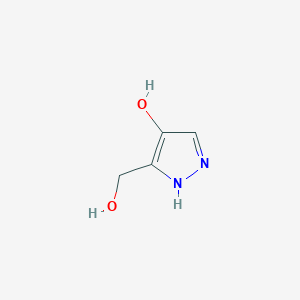
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)

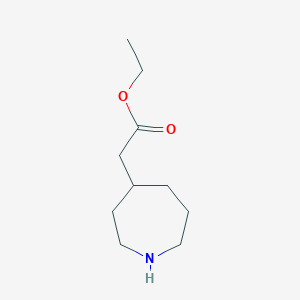
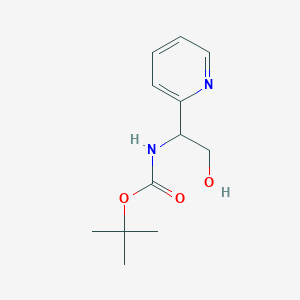

amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)


